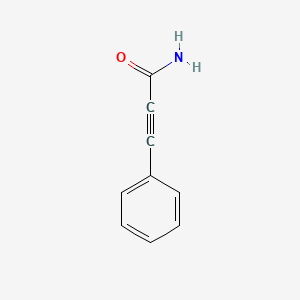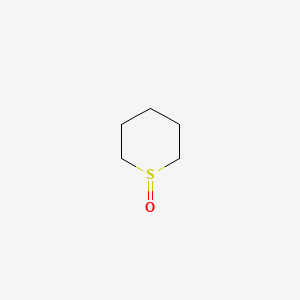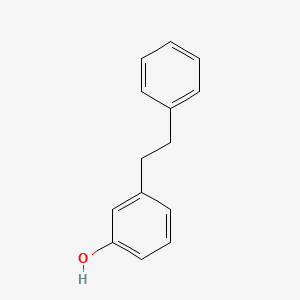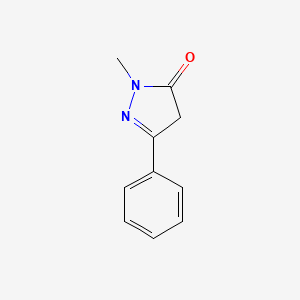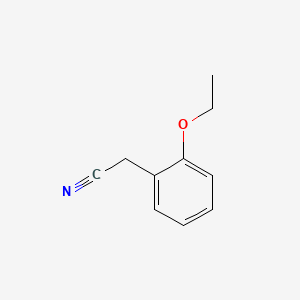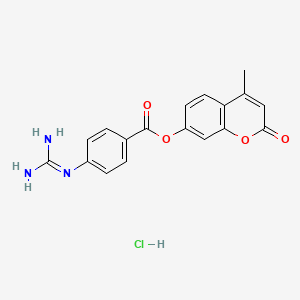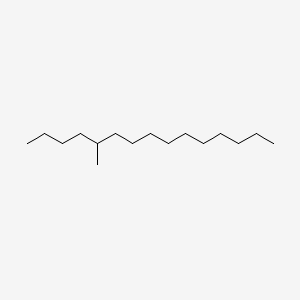
5-Methylpentadecane
Übersicht
Beschreibung
5-Methylpentadecane is a chemical compound with the molecular formula C16H34 . It is also known by other names such as Pentadecane, 5-methyl-, and has a CAS number of 25117-33-3 . The molecular weight of 5-Methylpentadecane is 226.44 g/mol .
Synthesis Analysis
The synthesis of 5-Methylpentadecane involves the hydroisomerization of n-hexadecane in a fixed-bed reactor with a catalyst . The catalyst is treated under a flow of H2 at 400°C for 1 hour before the test . The tests are conducted at a weight hourly space velocity (WHSV) of 3.70 h-1, H2 pressure of 2.0 MPa, H2/n-hexadecane molar ratio of 8.72, and reaction temperature in the range of 280-370°C .Molecular Structure Analysis
The molecular structure of 5-Methylpentadecane is represented by the InChI string: InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 . The canonical SMILES representation is: CCCCCCCCCCC©CCCC .Physical And Chemical Properties Analysis
5-Methylpentadecane has several computed properties . It has a molecular weight of 226.44 g/mol, an XLogP3-AA of 8.6, and a complexity of 117 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 12 . The exact mass and monoisotopic mass are 226.266051085 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physical Properties
5-Methylpentadecane and its derivatives have been synthesized for various research applications. For instance, Singh et al. (2001) reported the synthesis of 2-methylpentadecane, an active sex pheromone component in several moth species, using a zinc-copper couple catalyzed conjugate addition under aqueous sonoc hemical conditions. This synthesis highlights the significance of 5-Methylpentadecane in the study of pheromones and insect behavior (Singh et al., 2001).
Wibaut and Brand (2010) focused on the synthesis and characterization of methylpentadecanes, including 5-Methylpentadecane. They provided detailed information on the melting points, boiling points, densities, refractive indices, and spectroscopic data of these hydrocarbons, which are crucial for understanding their physical and chemical properties (Wibaut & Brand, 2010).
Spectroscopy and Materials Science
Nickel and Mittleman (2011) explored the spectroscopic properties of 2-methylpentadecane using terahertz reflection time-domain spectroscopy. They noted differences in the absorption coefficients and refractive indices compared to other alkanes, suggesting potential applications in materials science and spectroscopy (Nickel & Mittleman, 2011).
Biodegradation and Environmental Studies
The study of hydrocarbons like 5-Methylpentadecane is also significant in environmental research. Baarschers and Li (1983) synthesized compounds such as 7-methylpentadecane for biodegradation studies, which are essential for understanding the environmental impact and degradation processes of hydrocarbon pollutants (Baarschers & Li, 1983).
Medical and Psychological Research
Turner et al. (2013) investigated the changes in human breath profiles following a psychological intervention, finding that compounds like 2-methylpentadecane varied in concentration in response to stress. This research demonstrates the potential of using hydrocarbons in medical diagnostics and psychological studies (Turner et al., 2013).
Eigenschaften
IUPAC Name |
5-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXIGHUBKWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275005 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpentadecane | |
CAS RN |
25117-33-3 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)

